8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol . This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 4-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving chromene derivatives.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to the modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure but lack the pyridine ring.
Flavonoids: Share the chromene core but have different substituents.
Quinoline Derivatives: Contain a nitrogen atom in the ring structure but differ in their overall framework.
Uniqueness
8-methoxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide is unique due to the combination of the chromene core with a pyridine ring and a methoxy group, which imparts distinct chemical and biological properties.
This compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-pyridin-4-ylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-13-4-2-3-10-9-12(16(20)22-14(10)13)15(19)18-11-5-7-17-8-6-11/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTXTFRDXYUFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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